molecular formula C21H18IN3O3S B14805049 3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide

3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide

Cat. No.: B14805049
M. Wt: 519.4 g/mol
InChI Key: PFBGZKLDDQISOQ-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide is a complex organic compound with a unique structure that includes an iodine atom, a methoxy group, and a naphthylacetyl hydrazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the iodine atom can result in the formation of a fluorinated or chlorinated derivative .

Scientific Research Applications

3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide include:

Uniqueness

What sets 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H18IN3O3S

Molecular Weight

519.4 g/mol

IUPAC Name

3-iodo-4-methoxy-N-[[(2-naphthalen-1-ylacetyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C21H18IN3O3S/c1-28-18-10-9-15(11-17(18)22)20(27)23-21(29)25-24-19(26)12-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,24,26)(H2,23,25,27,29)

InChI Key

PFBGZKLDDQISOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC3=CC=CC=C32)I

Origin of Product

United States

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